3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Description
3-Fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a benzamide derivative featuring a fluorine substituent at the meta position of the benzoyl group and a 5-phenyl-1,2-oxazole moiety linked via a methylene bridge. The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to its electronic and steric properties, while the phenyl group at the 5-position of the oxazole enhances lipophilicity. This compound’s structural framework is common in medicinal chemistry, particularly in kinase inhibitors and enzyme modulators, due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-4-7-13(9-14)17(21)19-11-15-10-16(22-20-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIGDGYIMLTCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways are still under investigation, but it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Variations on the Oxazole Core
- N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) : Replaces the methylene-linked benzamide with a sulfonamide group and introduces a methyl substituent on the oxazole. This modification increases polarity and reduces melting point (278–280°C) compared to the parent compound .
- N-{[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]methyl}-3-fluoro-N-[(furan-2-yl)methyl]benzamide: Features a dimethylphenyl group on the oxazole and a furan-methyl substituent, enhancing steric bulk and altering electronic properties.
Replacement of Oxazole with Other Heterocycles
- The methylsulfanyl group improves metabolic stability .
- 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide : Replaces oxazole with an imidazopyrimidine ring, expanding π-conjugation and enhancing binding affinity for kinase ATP pockets .
Substituent Effects on the Benzamide Moiety
- 3-Fluoro-N-(3-fluorophenyl)benzamide and 3-Fluoro-N-(4-fluorophenyl)benzamide : Fluorine positional isomers on the benzamide aryl group. The para-fluorine derivative exhibits simpler NMR spectra due to reduced scalar coupling complexity, whereas the meta-fluorine analog (as in the main compound) shows overlapping aromatic signals, complicating spectral analysis .
- TD-1c: A complex analog with a 4-methoxyphenylamino-propan-2-yl group attached to the benzamide. This modification increases steric hindrance and reduces yield (85%) compared to simpler derivatives .
Physicochemical and Spectroscopic Properties
- Lipophilicity : The 5-phenyl group in the main compound increases logP compared to methyl-substituted oxazoles (e.g., 1b).
- NMR Complexity : Fluorine and aromatic protons in the main compound lead to severe signal overlap, as seen in related 3-fluoro-N-arylbenzamides .
- Melting Points : Sulfonamide derivatives (e.g., 1b) exhibit higher melting points due to hydrogen-bonding networks, whereas alkyl-substituted analogs (e.g., TD-1c) have lower melting points .
Key Research Findings and Implications
Biological Activity
3-Fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamides, characterized by its unique structural features including a fluoro substituent and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of 3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is . The structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Weight | 292.31 g/mol |
| IUPAC Name | 3-Fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
| InChI Key | InChI=1S/C17H15FN2O2/c18-14... |
The primary mechanism of action for 3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide involves the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been reported to inhibit succinate dehydrogenase (SDH), affecting the citric acid cycle. This inhibition leads to reduced energy production in cells, which is particularly effective against rapidly dividing cancer cells.
Anticancer Activity
Numerous studies have assessed the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| A549 (Lung Cancer) | 12.34 |
| HeLa (Cervical Cancer) | 10.45 |
The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and upregulating p53 expression, which plays a critical role in cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, 3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has demonstrated notable antimicrobial activity. Studies indicate that it effectively inhibits the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
The antimicrobial effect is hypothesized to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis mechanisms .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against MCF-7 and A549 cell lines. The results indicated a dose-dependent response with significant apoptosis induction at higher concentrations.
- Antimicrobial Evaluation : Another study focused on its antimicrobial properties against multidrug-resistant bacteria. The findings revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of β-keto esters with hydroxylamine to form the oxazole ring, followed by amide coupling. Microwave-assisted synthesis (e.g., in DMF at reflux) can improve yields (up to 97%) compared to traditional methods . Optimization may include adjusting solvent polarity, temperature, and catalysts. For example, triethylamine is often used as a base for coupling reactions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight. Thin-Layer Chromatography (TLC) monitors reaction progress, and High-Performance Liquid Chromatography (HPLC) ensures purity . Melting point analysis (e.g., 278–280°C for related benzamides) provides additional validation .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer : Conduct in vitro assays against bacterial/fungal strains (e.g., MIC assays) or cancer cell lines (e.g., MTT assays). The oxazole and fluorobenzamide moieties suggest potential antimicrobial or anticancer activity. Computational tools like molecular docking can prioritize targets (e.g., enzymes or receptors) before wet-lab testing .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing fluorine with chloro or methoxy groups). Compare bioactivity profiles using standardized assays (e.g., IC₅₀ values) and analyze trends via statistical models. For example, nitro or trifluoromethyl groups may enhance anticancer activity .
Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?
- Methodological Answer : Co-crystallize the compound with its target protein/enzyme and solve the structure using SHELX software for refinement . Key parameters include unit cell dimensions (e.g., monoclinic system, β = 102.04°) and hydrogen-bonding interactions. WinGX or ORTEP-3 can visualize electron density maps .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models to estimate solubility (LogP), bioavailability, and metabolic stability. Tools like SwissADME predict CYP450 interactions, while molecular dynamics simulations assess membrane permeability. The methoxyphenoxy group in analogs improves solubility .
Q. How do regioselectivity challenges in synthesis impact structural optimization?
- Methodological Answer : Regioselectivity in oxazole formation can be controlled via precursor design (e.g., β-keto ester substitution). For example, steric hindrance from the phenyl group directs cyclization to the 5-position. Microwave synthesis reduces side reactions compared to thermal methods .
Q. What mechanisms underlie its interaction with enzymes like kinases or proteases?
- Methodological Answer : The fluorobenzamide moiety may hydrogen-bond with catalytic residues (e.g., ATP-binding pockets in kinases), while the oxazole ring provides π-π stacking with aromatic side chains. Fluorescence polarization assays or Surface Plasmon Resonance (SPR) quantify binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
